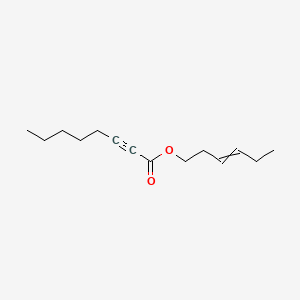
(Z)-3-hexen-1-yl heptine carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-3-en-1-yl oct-2-ynoate is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-3-en-1-yl oct-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of hex-3-en-1-ol with oct-2-ynoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of hex-3-en-1-yl oct-2-ynoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Hex-3-en-1-yl oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Hex-3-en-1-yl oct-2-ynoate can be oxidized to form hex-3-en-1-yl oct-2-ynoic acid.
Reduction: Reduction can yield hex-3-en-1-yl oct-2-ene or hex-3-en-1-yl octane.
Substitution: Substitution reactions can produce various esters or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hex-3-en-1-yl oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Hex-3-en-1-yl oct-2-ynoate is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hex-3-en-1-yl oct-2-ynoate involves its interaction with specific molecular targets. The alkyne and alkene functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Comparación Con Compuestos Similares
Hex-3-en-1-yl oct-2-ynoate can be compared with other similar compounds such as:
Hex-3-en-1-yl oct-2-enoate: This compound has an alkene instead of an alkyne group, which affects its reactivity and applications.
Hex-3-en-1-yl octanoate: Lacking both the alkyne and alkene groups, this compound has different chemical properties and uses.
Oct-2-ynoic acid: This compound, being an acid, has different reactivity and is used in different applications compared to its ester derivative.
Hex-3-en-1-yl oct-2-ynoate stands out due to its unique combination of functional groups, making it versatile for various chemical and industrial applications.
Propiedades
IUPAC Name |
hex-3-enyl oct-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQMBWSXVCLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCCC=CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
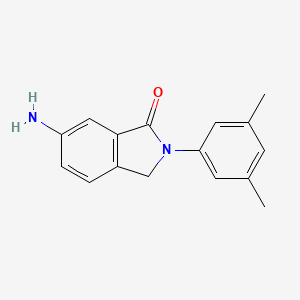
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
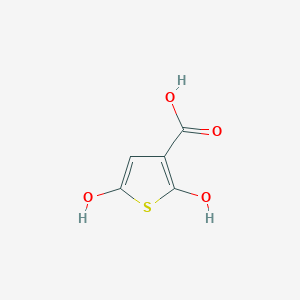
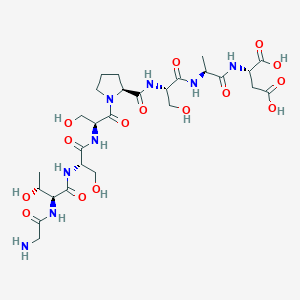
![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
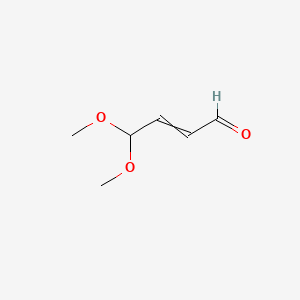
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)
